molecular formula C8H7ClN4 B1597439 5-(chloromethyl)-1-phenyl-1H-tetrazole CAS No. 64473-40-1

5-(chloromethyl)-1-phenyl-1H-tetrazole

Cat. No.: B1597439
CAS No.: 64473-40-1
M. Wt: 194.62 g/mol
InChI Key: KASHDYDHJFKPQK-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-phenyl-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a chloromethyl group and a phenyl group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-phenyl-1H-tetrazole typically involves the reaction of phenylhydrazine with sodium azide in the presence of a chloromethylating agent. One common method is the reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole, followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with alkenes or alkynes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve mild heating and the use of polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide are often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the tetrazole ring.

    Cycloaddition Reactions:

Scientific Research Applications

5-(chloromethyl)-1-phenyl-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-phenyl-1H-tetrazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-1H-tetrazole: Lacks the phenyl group, resulting in different chemical and biological properties.

    1-phenyl-1H-tetrazole:

    5-(bromomethyl)-1-phenyl-1H-tetrazole:

Uniqueness

5-(chloromethyl)-1-phenyl-1H-tetrazole is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(chloromethyl)-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASHDYDHJFKPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383142
Record name 5-(chloromethyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64473-40-1
Record name 5-(chloromethyl)-1-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-phenyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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